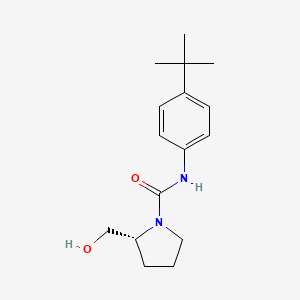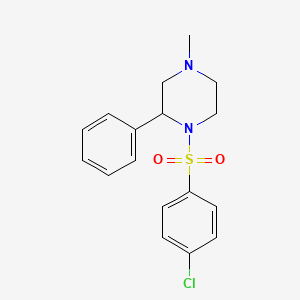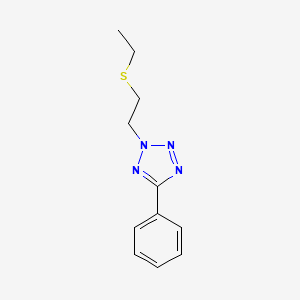
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole, also known as EST, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole has been found to have potential applications in scientific research. It is known to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been reported to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, it has been reported to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is not fully understood. However, it has been reported to inhibit the NF-kB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation, which makes it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is its unique chemical properties, which make it an ideal candidate for various laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole. One of the directions is to further investigate its anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it would be interesting to explore its potential applications in other areas, such as cardiovascular diseases and metabolic disorders. Furthermore, future research could focus on developing new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has a unique chemical structure that makes it an ideal candidate for various laboratory experiments. While there are still some limitations and challenges associated with this compound, its potential benefits make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole involves the reaction of 2-bromoethyl ethyl sulfide with sodium azide, followed by the reaction of the resulting intermediate with phenylacetylene. This method has been reported to yield high purity and good yields of the compound.
Eigenschaften
IUPAC Name |
2-(2-ethylsulfanylethyl)-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-16-9-8-15-13-11(12-14-15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLVWFTUMBGMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

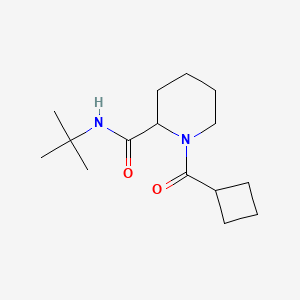
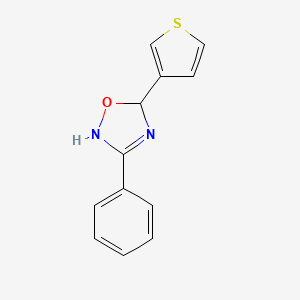

![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
